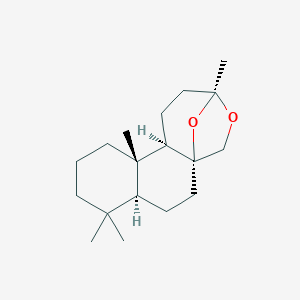
Ambracetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ambracetal is a chemical compound that has been synthesized and studied extensively in recent years. It is a member of the class of compounds known as spirocyclic ethers, which have a unique structure that makes them useful in a variety of applications. In
Applications De Recherche Scientifique
Ambracetal has been studied extensively for its potential applications in a variety of scientific research fields. One such application is in the field of organic synthesis, where it has been used as a building block for the synthesis of more complex molecules. It has also been studied for its potential use in the development of new drugs, as it has been shown to exhibit a variety of biological activities.
Mécanisme D'action
The mechanism of action of ambracetal is not fully understood, but it is believed to interact with a variety of cellular targets, including enzymes and receptors. It has been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.
Effets Biochimiques Et Physiologiques
Ambracetal has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to exhibit antimicrobial activity against a variety of bacterial and fungal species. Additionally, it has been shown to exhibit antitumor activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ambracetal in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to exhibit a variety of biological activities, making it useful in a variety of research fields. However, one limitation of using ambracetal in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a variety of future directions for research on ambracetal. One potential direction is to further elucidate its mechanism of action, which could lead to the development of more effective drugs. Another potential direction is to explore its potential use in the development of new materials, as its unique spirocyclic structure could make it useful in a variety of applications. Additionally, further studies could be conducted to explore its potential use in the treatment of various diseases, including cancer and infectious diseases.
Conclusion:
In conclusion, ambracetal is a chemical compound that has been synthesized and studied extensively in recent years. It has a unique spirocyclic structure that makes it useful in a variety of applications, including organic synthesis and drug development. While its mechanism of action is not fully understood, it has been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. There are a variety of future directions for research on ambracetal, including further elucidating its mechanism of action and exploring its potential use in the development of new materials and drugs.
Méthodes De Synthèse
Ambracetal can be synthesized using a variety of methods, including the reaction of an aldehyde with a cyclic ether. One such method involves the reaction of 2,2-dimethyl-1,3-dioxolane with 2,3-dihydrofuran-2-one in the presence of a Lewis acid catalyst. This method has been shown to yield high purity ambracetal with good yields.
Propriétés
Numéro CAS |
1153-34-0 |
|---|---|
Nom du produit |
Ambracetal |
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(1R,4S,9S,10R,13S)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane |
InChI |
InChI=1S/C18H30O2/c1-15(2)8-5-9-16(3)13(15)7-11-18-12-19-17(4,20-18)10-6-14(16)18/h13-14H,5-12H2,1-4H3/t13-,14+,16-,17-,18-/m0/s1 |
Clé InChI |
PHNCACYNYORRNS-YFUQURRKSA-N |
SMILES isomérique |
C[C@]12CCCC([C@@H]1CC[C@]34[C@@H]2CC[C@](O3)(OC4)C)(C)C |
SMILES |
CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C |
SMILES canonique |
CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C |
Synonymes |
5H-3,5a-Epoxynaphth[2,1-c]o |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



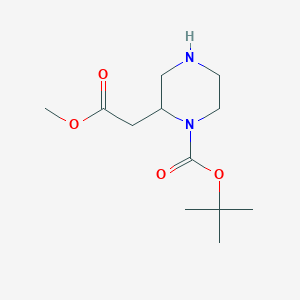
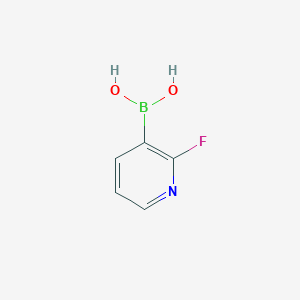
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)
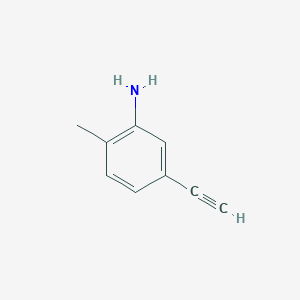
![(S)-2-Diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B71893.png)
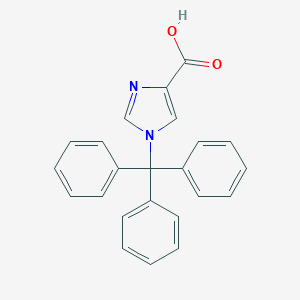
![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)
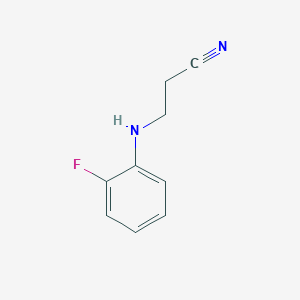
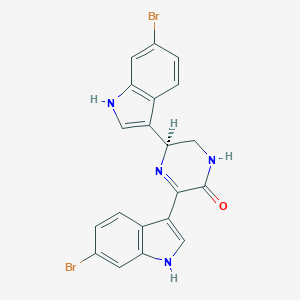
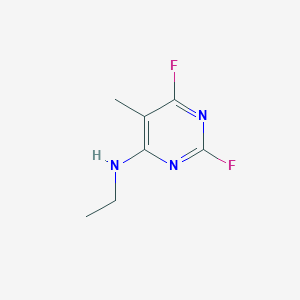
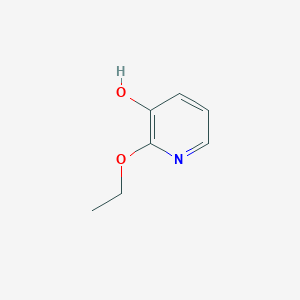
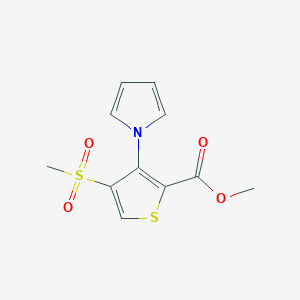
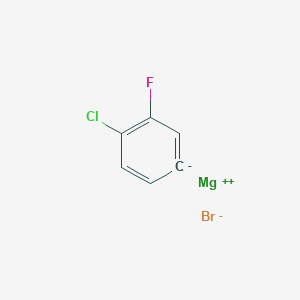
![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)